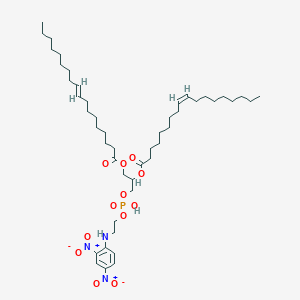
Benzanthron
Übersicht
Beschreibung
Es erscheint als ein hellgelber bis bräunlich-grüner Feststoff und ist in Wasser unlöslich . Benzanthron wird hauptsächlich als Zwischenprodukt bei der Herstellung von Anthrachinon-Farbstoffen verwendet . Es ist bekannt für seine fluoreszierenden und lumineszierenden Eigenschaften, die es in verschiedenen Anwendungen wie Photosensibilisierung und Ladungstransportmaterialien nützlich machen .
Wissenschaftliche Forschungsanwendungen
Benzanthrone and its derivatives have a wide range of scientific research applications:
Safety and Hazards
Zukünftige Richtungen
Benzanthrone dyes are organic luminophores with excellent optoelectronic properties . This computational investigation is based on density functional theory and aims to explore the photophysical behavior of some of the reported aminobenzanthrones in addition to many unreported dyes containing different electron-donating substituents .
Wirkmechanismus
Target of Action
Benzanthrone (BZA) is a polycyclic aromatic hydrocarbon . It primarily interacts with the most lipophilic parts of tissues, namely, with the lipids of cell membranes . This interaction is due to the strong hydrophobicity of the benzanthrone core, which consists of four fused aromatic rings .
Mode of Action
Benzanthrone’s interaction with its targets results in significant changes in the photophysical properties of the compound. The benzanthrone core, consisting of four fused aromatic rings, has a strong hydrophobicity and primarily interacts with the most lipophilic parts of tissues, namely, with the lipids of cell membranes . This interaction is due to the strong hydrophobicity of the benzanthrone core .
Biochemical Pathways
Benzanthrone dyes are a well-known class of fluorescent probes that emit in the spectral region from yellow-green to red-purple, depending on the dye structure . These compounds are of great interest for biomedical research and diagnostics due to their favorable spectral characteristics, such as large extinction coefficient, marked Stokes shift, negligible fluorescence in an aqueous phase, and the ability to intramolecular charge transfer (ICT) within the chromophoric system .
Pharmacokinetics
It is known that benzanthrone is a yellow solid and is insoluble in water This suggests that its absorption, distribution, metabolism, and excretion (ADME) properties could be influenced by its physical and chemical properties
Result of Action
The molecular and cellular effects of Benzanthrone’s action are primarily observed in its interactions with cell membranes and its ability to act as a fluorescent probe . Its derivatives have been found to possess excellent photochemical properties . Moreover, Benzanthrone causes itching and burning sensations on exposed skin, together with erythema, dermatitis, and skin pigmentation .
Action Environment
Benzanthrone’s action, efficacy, and stability are influenced by environmental factors. Its behavior was found to be dependent on the polarity of the medium, showing strong fluorescent solvatochromism arising from the donor–acceptor nature of the benzanthrone carbonyl group and electron-rich substituted amino group . This suggests that the environment in which Benzanthrone is used can significantly impact its effectiveness and stability.
Vorbereitungsmethoden
Benzanthron wird durch Reduktion von Anthrachinon zu Anthron synthetisiert, gefolgt von Alkylierung mit einer Mischung aus Glycerin und Schwefelsäure . Industrielle Produktionsverfahren beinhalten oft die Reaktion von Anthrachinon mit Glycerin und/oder Acrolein unter Verwendung von Anthron als Reduktionsmittel . Dieser Prozess kann in Gegenwart von Dehydratisierungs-Katalysatoren durchgeführt werden, um die Effizienz zu verbessern .
Chemische Reaktionsanalyse
This compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um this compound-Derivate mit verschiedenen funktionellen Gruppen zu bilden.
Reduktion: Die Reduktion von this compound kann zur Bildung von Anthron-Derivaten führen.
Substitution: This compound kann Substitutionsreaktionen mit verschiedenen Nukleophilen wie Amino- und Alkoxygruppen eingehen.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Schwefelsäure, Glycerin und verschiedene Reduktionsmittel wie Eisen, Zink und Kupfer . Wichtige Produkte, die aus diesen Reaktionen gebildet werden, sind Violanthron und andere this compound-Derivate .
Wissenschaftliche Forschungsanwendungen
This compound und seine Derivate haben ein breites Spektrum an wissenschaftlichen Forschungsanwendungen:
Wirkmechanismus
This compound übt seine Wirkung durch seine fluoreszierenden und lumineszierenden Eigenschaften aus. Die ausgedehnte π-Konjugation der Verbindung ermöglicht es ihr, Licht im sichtbaren Spektrum zu absorbieren und emittieren, was sie für verschiedene photophysikalische Anwendungen nützlich macht . Das Vorhandensein von Elektronen-donierenden Substituenten am this compound-Kern kann seine Fluoreszenz- und Lumineszenzeigenschaften verstärken .
Analyse Chemischer Reaktionen
Benzanthrone undergoes various chemical reactions, including:
Oxidation: Benzanthrone can be oxidized to form benzanthrone derivatives with different functional groups.
Reduction: The reduction of benzanthrone can lead to the formation of anthrone derivatives.
Substitution: Benzanthrone can undergo substitution reactions with various nucleophiles, such as amino and alkoxy groups.
Common reagents used in these reactions include sulfuric acid, glycerol, and various reducing agents like iron, zinc, and copper . Major products formed from these reactions include violanthrone and other benzanthrone derivatives .
Vergleich Mit ähnlichen Verbindungen
Benzanthron wird häufig mit anderen polycyclischen aromatischen Kohlenwasserstoffen und Anthrachinon-Derivaten verglichen. Ähnliche Verbindungen umfassen:
Anthrachinon: Wird als Vorläufer bei der Synthese von this compound verwendet.
Violanthron: Ein Derivat von this compound mit ähnlichen lumineszierenden Eigenschaften.
3-Methoxythis compound: Bekannt für seine Verwendung als hydrophobe fluoreszierende Sonde.
Die Einzigartigkeit von this compound liegt in seinen vielseitigen Anwendungen in Industrie und wissenschaftlicher Forschung, insbesondere aufgrund seiner hervorragenden fluoreszierenden und lumineszierenden Eigenschaften .
Eigenschaften
IUPAC Name |
benzo[a]phenalen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10O/c18-17-14-8-2-1-7-12(14)13-9-3-5-11-6-4-10-15(17)16(11)13/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKPVYBUJRAUAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C3C(=CC=C4)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10O | |
| Record name | BENZANTHRONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19853 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8052566 | |
| Record name | Benz[de]anthracen-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Benzanthrone appears as yellow needles. (NTP, 1992), Pale yellow solid; [Merck Index] Light yellow powder; [Alfa Aesar MSDS] | |
| Record name | BENZANTHRONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19853 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Benzanthrone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3829 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
@ 20 °C: 0.52 G IN 100 G GLACIAL ACETIC ACID, @ 20 °C: 1.61 G IN 100 G BENZENE, @ 20 °C: 2.05 G IN 100 G CHLOROBENZENE, SOL IN ALCOHOL & OTHER ORG SOLVENTS | |
| Record name | BENZANTHRONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5245 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1 mmHg at 437 °F ; 40 mmHg at 662.0 °F (NTP, 1992), 0.00000022 [mmHg] | |
| Record name | BENZANTHRONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19853 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Benzanthrone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3829 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
PALE YELLOW NEEDLES FROM XYLENE OR ALCOHOL | |
CAS No. |
82-05-3 | |
| Record name | BENZANTHRONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19853 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Benzanthrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzanthrone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BENZANTHRONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5189 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7H-Benz[de]anthracen-7-one | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benz[de]anthracen-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benz[de]anthracen-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.268 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZANTHRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LP5P3RR8QN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BENZANTHRONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5245 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
338 °F (NTP, 1992), 170 °C | |
| Record name | BENZANTHRONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19853 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BENZANTHRONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5245 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-Azabicyclo[3.1.1]heptane-5-carbaldehyde](/img/structure/B145422.png)

![7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline](/img/structure/B145425.png)




![1-[(1R,2R)-2-acetylcyclopentyl]ethanone](/img/structure/B145433.png)






